molecular formula C12H9BrFNO3 B3145937 Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-55-2

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3145937
CAS No.: 586336-55-2
M. Wt: 314.11 g/mol
InChI Key: QQHSMCFDMYEGOF-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique substituents, is of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by formylation and esterification. Specific reaction conditions, such as the use of bromine and fluorine sources, catalysts, and solvents, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can modify the formyl group .

Scientific Research Applications

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique substituents allow it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the fluorine and formyl groups.

    Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but lacks the fluorine and formyl groups.

    Ethyl 5-fluoro-1H-indole-2-carboxylate: Similar structure but lacks the bromine and formyl groups.

Uniqueness

Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate is unique due to the presence of bromine, fluorine, and formyl groups on the indole ring. These substituents confer distinct chemical reactivity and biological activity, making it a valuable compound in research and development .

Properties

IUPAC Name

ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(14)4-9(13)10(7)15-11/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHSMCFDMYEGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 3
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 4
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 7-bromo-5-fluoro-3-formyl-1H-indole-2-carboxylate

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